
Bis(ethylcyclopentadienyl)vanadium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylcyclopentadienyl)vanadium(II) is an organometallic compound with the chemical formula C14H18V. It is a dark purple liquid that is known for its pyrophoric properties, meaning it can ignite spontaneously in air. This compound is part of the broader class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl anions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)vanadium(II) typically involves the reaction of vanadium(II) chloride with ethylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction is as follows:
VCl2+2Na(C7H9)→V(C7H9)2+2NaCl
Industrial Production Methods
While specific industrial production methods for bis(ethylcyclopentadienyl)vanadium(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent control of reaction conditions to ensure safety and product purity, given the compound’s pyrophoric nature.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylcyclopentadienyl)vanadium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to form vanadium(0) complexes.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using other cyclopentadienyl derivatives or phosphines.
Major Products
Oxidation: Vanadium(IV) or vanadium(V) complexes.
Reduction: Vanadium(0) complexes.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Bis(ethylcyclopentadienyl)vanadium(II) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: While not widely used in medicine, its potential as a therapeutic agent is being investigated.
Industry: It is used in the production of advanced materials and as a precursor for other vanadium-containing compounds.
Mécanisme D'action
The mechanism of action of bis(ethylcyclopentadienyl)vanadium(II) involves its ability to donate and accept electrons, making it a versatile catalyst. The vanadium center can undergo changes in oxidation state, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the metal center and influence its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)vanadium(II): Similar structure but with cyclopentadienyl instead of ethylcyclopentadienyl ligands.
Bis(methylcyclopentadienyl)vanadium(II): Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)chromium(II): Similar structure but with chromium instead of vanadium.
Uniqueness
Bis(ethylcyclopentadienyl)vanadium(II) is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. This makes it distinct from other metallocenes and allows for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
55940-04-0 |
|---|---|
Formule moléculaire |
C14H18V |
Poids moléculaire |
237.23 g/mol |
InChI |
InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Clé InChI |
LKRMGNHUAYXLJF-UHFFFAOYSA-N |
SMILES canonique |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



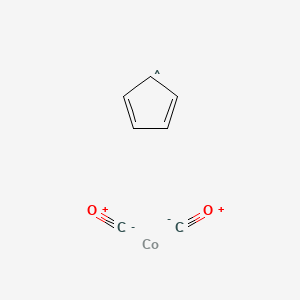
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)

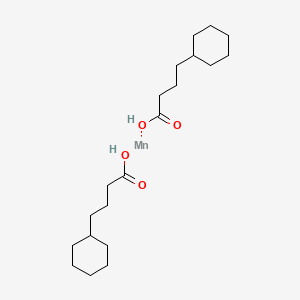
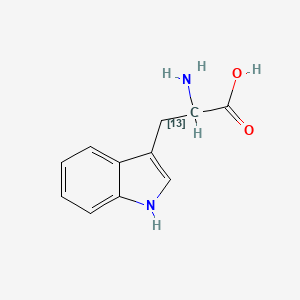

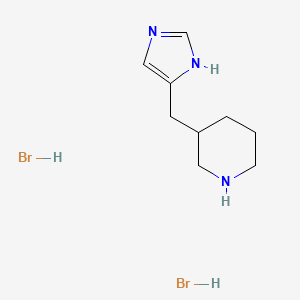



![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
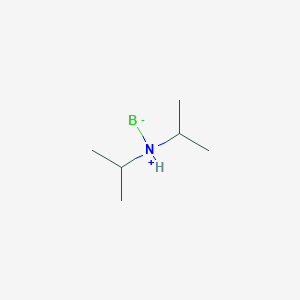
![[des-Arg9]bradykinin](/img/structure/B15088996.png)
